molecular formula C25H35NO5 B1676125 Mebeverine CAS No. 3625-06-7

Mebeverine

Cat. No. B1676125
CAS RN: 3625-06-7
M. Wt: 429.5 g/mol
InChI Key: VYVKHNNGDFVQGA-UHFFFAOYSA-N
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Description

Mebeverine is an antispasmodic that may be used to relieve stomach cramps and spasms associated with conditions such as irritable bowel syndrome . It is also known as mebeverine hydrochloride and works by relaxing certain muscles in your gut .


Synthesis Analysis

Mebeverine is synthesized and evaluated for its biological activity. In silico analysis is performed to predict the pharmacodynamic profile of the compounds. The compounds are also evaluated for their in vitro antimicrobial and cytotoxic activity .


Molecular Structure Analysis

The molecular formula of Mebeverine is C25H35NO5. It has an average mass of 429.549 Da and a monoisotopic mass of 429.251526 Da . The structure of the compounds is established using mass spectra of the first and second order .


Chemical Reactions Analysis

There are various spectrophotometric, electrochemical, and chromatographic procedures adopted for identifying Mebeverine in pharmaceutical production and biological fluids .


Physical And Chemical Properties Analysis

Mebeverine has a molecular weight of 429.5 g/mol . It is freely soluble in water and ethanol (96%), while practically insoluble in diethyl ether .

Scientific Research Applications

Mebeverine and Irritable Bowel Syndrome (IBS)

Mebeverine is widely recognized for its efficacy in managing Irritable Bowel Syndrome (IBS), a common gastrointestinal disorder. Research has demonstrated that Mebeverine can significantly alter small bowel motility in both IBS patients and healthy controls, suggesting its role in modulating gastrointestinal movements (Evans, Bak, & Kellow, 1996). Further systematic reviews and clinical trials have supported Mebeverine's effectiveness in alleviating abdominal pain and discomfort associated with IBS, emphasizing its value in symptomatic treatment (Daniluk, Małecka-Wojciesko, Skrzydło-Radomańska, & Rydzewska, 2022; Pourmoghaddas, Saneian, Roohafza, & Gholamrezaei, 2014).

Mebeverine in Topical Applications

Innovative research has explored the formulation of Mebeverine Hydrochloride into a gel for potential use as a local anesthetic in treating oral painful conditions. This formulation has shown promising results in clinical evaluations, offering an alternative application for Mebeverine outside of its conventional use (Abdel-Hamid, Abdel-Hady, El-Shamy, & El-Dessouky, 2006).

Pharmacokinetics and Metabolism

Studies on the instability and metabolism of Mebeverine have highlighted its rapid breakdown and conversion into metabolites such as Mebeverine-alcohol and Veratric acid. Understanding the pharmacokinetics of Mebeverine and its metabolites is crucial for both therapeutic applications and toxicological evaluations (Elliott & Burgess, 2006; Moskaleva, Kuznetzov, Markin, & Appolonova, 2019).

Drug Delivery Systems

Research has also been directed towards developing colon-targeted drug delivery systems for Mebeverine HCl, aiming to optimize its therapeutic effects for gastrointestinal disorders. These studies focus on formulating matrix tablets that ensure the controlled release of Mebeverine in the colon, potentially enhancing its efficacy and patient compliance (Abdullah et al., 2011).

Safety And Hazards

Mebeverine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO5/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5/h9-14,18-19H,6-8,15-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVKHNNGDFVQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2753-45-9 (hydrochloride)
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023238
Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mebeverine

CAS RN

3625-06-7
Record name (±)-Mebeverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mebeverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mebeverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12554
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Mebeverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mebeverine
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Record name MEBEVERINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,630
Citations
M Darvish-Damavandi, S Nikfar… - World Journal of …, 2010 - ncbi.nlm.nih.gov
… -controlled clinical trials of mebeverine, using search terms such as mebeverine, clinical trials, … that compared mebeverine with placebo and two that compared mebeverine tablets with …
Number of citations: 133 www.ncbi.nlm.nih.gov
J Daniluk, E Malecka-Wojciesko… - Journal of clinical …, 2022 - mdpi.com
… mebeverine treatment (p-values ranging from <0.05 to <0.001). Only three studies showed no improvement after mebeverine … Conclusions: Mebeverine is an effective treatment option in …
Number of citations: 18 www.mdpi.com
PR Evans, YT BAK, JE Kellow - Alimentary pharmacology & …, 1996 - Wiley Online Library
… are available evaluating the effects of mebeverine on motor activity in this region of … mebeverine.) Based on these limited in vitro and in vivo data, we hypothesized that oral mebeverine …
Number of citations: 75 onlinelibrary.wiley.com
W Inauen, F Halter - Drug Investigation, 1994 - Springer
… recently developed mebeverine slow release 200mg, a microgranule formulation with a pH- and timedependent slow release mechanism, with the 13Smg mebeverine tablet in irritable …
Number of citations: 30 link.springer.com
M Van Outryve, S Mayeur, MA Meeus… - Journal of clinical …, 1995 - Wiley Online Library
… The results of the present study indicate that the mebeverine SR capsule provides equivalent efficacy and tolerance to mebeverine plain in the treatment of irritable bowel syndrome (IBS…
Number of citations: 39 onlinelibrary.wiley.com
JS Gilbody, CP Fletcher, IW Hughes… - International journal of …, 2000 - Wiley Online Library
… therapeutic equivalence of mebeverine hydrochloride 200 mg bid … , Mebeverine hydrochloride 200 mg bid (Colofac ® MR) was shown to be therapeutically equivalent to mebeverine …
Number of citations: 36 onlinelibrary.wiley.com
Holtmann, Rodrigo, Ehsanullah… - Alimentary …, 1999 - Wiley Online Library
… : There were significantly more responders in the alosetron group compared with mebeverine at months 2 and 3 (P < 0.01). Compared with mebeverine, the alosetron group …
Number of citations: 162 onlinelibrary.wiley.com
A Stockis, PJM Guelen, D De Vos - Journal of pharmaceutical and …, 2002 - Elsevier
… Mebeverine, mebeverine alcohol and mebeverine acid were determined by HPLC, … grade mebeverine hydrochloride was obtained from Pharmachemie BV Mebeverine alcohol …
Number of citations: 28 www.sciencedirect.com
RR Rai, S Nijhawan - … of Gastroenterology: Official Journal of the …, 2021 - ncbi.nlm.nih.gov
Background: Drotaverine and Mebeverine are used for alleviating the pain of IBS, but the evidence for their efficacy is scarce. In this randomised control study, we evaluated and …
Number of citations: 15 www.ncbi.nlm.nih.gov
KJ Lee, NY Kim, JK Kwon, KC Huh… - …, 2011 - Wiley Online Library
… Mebeverine is an antispasmodic agent that has … and mebeverine in female non-constipated IBS patients has demonstrated that alosetron is significantly more effective than mebeverine …
Number of citations: 79 onlinelibrary.wiley.com

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